1-[1-[2-(dimethylamino)ethyl]-3-methyl-4,5,6,7-tetrahydroindol-2-yl]ethanone;hydrochloride
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Overview
Description
1-[1-[2-(dimethylamino)ethyl]-3-methyl-4,5,6,7-tetrahydroindol-2-yl]ethanone;hydrochloride is a complex organic compound with significant applications in various fields of science and industry. This compound is known for its unique chemical structure, which includes a dimethylamino group, an indole ring, and a hydrochloride salt. Its properties make it valuable in synthetic chemistry, pharmaceuticals, and biochemical research.
Preparation Methods
The synthesis of 1-[1-[2-(dimethylamino)ethyl]-3-methyl-4,5,6,7-tetrahydroindol-2-yl]ethanone;hydrochloride involves several steps:
Synthetic Routes: The preparation typically starts with the reaction of N,N-dimethylpropane-1,3-diamine with ethyl isocyanate to form a urea intermediate.
Reaction Conditions: The reactions are usually carried out in organic solvents such as ethanol or ethyl acetate, with the use of triethylamine as an acid-binding agent.
Industrial Production Methods: Industrial production involves similar steps but on a larger scale, with optimizations for higher yield and purity.
Chemical Reactions Analysis
1-[1-[2-(dimethylamino)ethyl]-3-methyl-4,5,6,7-tetrahydroindol-2-yl]ethanone;hydrochloride undergoes various chemical reactions:
Substitution: The dimethylamino group can undergo substitution reactions with halogens or other nucleophiles, forming various substituted derivatives.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol, methanol, and dichloromethane.
Major Products: The major products formed from these reactions include substituted indoles, amides, and other derivatives with potential biological activities.
Scientific Research Applications
1-[1-[2-(dimethylamino)ethyl]-3-methyl-4,5,6,7-tetrahydroindol-2-yl]ethanone;hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[1-[2-(dimethylamino)ethyl]-3-methyl-4,5,6,7-tetrahydroindol-2-yl]ethanone;hydrochloride involves its interaction with various molecular targets:
Molecular Targets: The compound primarily targets carboxyl groups in proteins and nucleic acids, facilitating the formation of amide bonds.
Pathways Involved: It activates carboxyl groups through the formation of an O-acylisourea intermediate, which then reacts with primary amines to form stable amide bonds.
Comparison with Similar Compounds
1-[1-[2-(dimethylamino)ethyl]-3-methyl-4,5,6,7-tetrahydroindol-2-yl]ethanone;hydrochloride can be compared with similar compounds:
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: This compound is also used as a carboxyl activating agent but has different solubility and reactivity properties.
3-[1-(Dimethylamino)ethyl]phenol: Another similar compound with applications in organic synthesis and biochemical research.
1-(Dimethylamino)-2-chloropropane hydrochloride: Used in similar synthetic applications but with distinct chemical properties and reactivity.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various scientific and industrial fields.
Properties
IUPAC Name |
1-[1-[2-(dimethylamino)ethyl]-3-methyl-4,5,6,7-tetrahydroindol-2-yl]ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O.ClH/c1-11-13-7-5-6-8-14(13)17(10-9-16(3)4)15(11)12(2)18;/h5-10H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBAKCFQPRPGPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1CCCC2)CCN(C)C)C(=O)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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